molecular formula C10H14N2OS B3000711 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one CAS No. 1355703-44-4

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one

Cat. No.: B3000711
CAS No.: 1355703-44-4
M. Wt: 210.3
InChI Key: SFJVDTLZHZJCAT-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one (CAS 1355703-44-4) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique molecular architecture that combines a pyrrolidin-2-one moiety with a 4-methylthiazole ring, both of which are privileged structures in drug discovery . The thiazole ring is a versatile heterocycle known for its aromaticity and presence in a wide array of bioactive molecules . Its derivatives have demonstrated significant therapeutic potential, contributing to treatments across various disease areas, including antimicrobial, anticancer, and central nervous system disorders . The incorporation of the pyrrolidinone group further enhances the molecule's utility as a synthon, offering a vector for further functionalization and optimization of drug-like properties. As a key intermediate, this compound is instrumental in the synthesis of more complex molecules targeting a range of pathological conditions. Researchers can leverage its structure to develop novel therapeutic agents, exploring its potential in hit-to-lead optimization campaigns . The product is offered with a typical purity of 95% or higher, ensuring consistency and reliability for sensitive research applications . It is critical to note that this product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices, as the compound may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-7-14-9(11-8)4-6-12-5-2-3-10(12)13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJVDTLZHZJCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one typically involves the formation of the thiazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route includes the reaction of 4-methyl-1,3-thiazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with pyrrolidin-2-one under suitable conditions to form the final compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications of 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride

This compound hydrochloride is a chemical compound featuring a thiazole ring and a pyrrolidinone moiety. The molecular formula of this compound is C10H15ClN2OS and its molecular weight is 246.75 g/mol . This compound has a variety of applications in scientific research, including use as a building block for synthesizing complex molecules, and potential biological activities.

Properties

IUPAC Name: this compound;hydrochloride
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol
CAS Number: 1909305-51-6

Preparation Methods

The synthesis of this compound hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with an appropriate pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions

This compound hydrochloride can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome. The products formed depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Areas of Application

  • Chemistry: It is employed as a building block in synthesizing more complex molecules.
  • Biology: It is investigated for potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine: It is explored for potential therapeutic effects in treating various diseases.
  • Industry: It is utilized in the development of new materials and chemical processes.

This compound hydrochloride, with a CAS number of 1909305-51-6, is a compound featuring a thiazole ring and a pyrrolidinone moiety, suggesting potential biological activities, particularly in medicinal chemistry and pharmacology.

Antimicrobial Activity: Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine, including this compound, demonstrate activity against various bacterial strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations, suggesting its potential utility in treating infections caused by these pathogens.

Antifungal Activity: In addition to antibacterial effects, the compound has shown antifungal properties. Studies on related thiazole compounds indicate that modifications to the thiazole ring can enhance antifungal efficacy.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. The thiazole moiety is believed to interact with enzymes or receptors critical for microbial growth and survival, leading to the inhibition of essential biochemical pathways.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Analogues

(a) 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide Derivatives
  • Structure: These compounds retain the 4-methylthiazole group but replace the pyrrolidinone-ethyl moiety with a benzamide scaffold (Fig. 3 in ).
  • Sulfonamide linkages in derivatives like AB4 and AB5 introduce additional polarity .
(b) 5-Methyl-4-(p-tolyl)thiazol-2-amine
  • Structure: Shares the 4-methylthiazole core but lacks the pyrrolidinone-ethyl chain. Instead, it has a p-tolyl substituent at the 4-position of the thiazole.
  • Key Differences: Absence of the pyrrolidinone ring reduces conformational flexibility and hydrogen-bond donor/acceptor capacity. The p-tolyl group enhances lipophilicity .
  • Applications : Likely optimized for different target interactions, such as antimicrobial or anti-inflammatory activity .

Pyrrolidinone Derivatives with Varied Substituents

(a) (2S,4R)-1-[(2S)-2-Acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
  • Structure : Contains a pyrrolidine-2-carboxamide core with a 4-methylthiazol-5-yl group (vs. 2-yl in the target compound).
  • Key Differences: Thiazole substitution at the 5-position (vs. 2-position) alters electronic distribution and steric accessibility. The carboxamide group and hydroxyproline moiety introduce polar interactions distinct from the ethyl-linked pyrrolidinone in the target compound .
  • Pharmacological Implications : Likely optimized for high-resolution protein binding (e.g., protease inhibition) due to stereochemical complexity .
(b) 1-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
  • Structure : Replaces the thiazole ring with a brominated pyrazole group.
  • Key Differences: Pyrazole vs. thiazole alters aromatic π-π stacking and dipole interactions.
  • Applications : Bromine may enhance binding to hydrophobic pockets in enzyme active sites, suggesting use in anticancer or antiviral research .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Key Structural Features Potential Applications Evidence Source
Target Compound C₁₁H₁₅N₂O₂S Ethyl-linked pyrrolidinone-thiazole Kinase inhibition, antimicrobial
2-Amino-N-(4-methylthiazol-2-yl)benzamide C₁₃H₁₄N₄O₂S Benzamide-thiazole with sulfonamide Enzyme inhibition
5-Methyl-4-(p-tolyl)thiazol-2-amine C₁₁H₁₂N₂S p-Tolyl-thiazole Antimicrobial
Pyrrolidine-2-carboxamide derivative C₂₃H₃₀N₅O₅S Thiazol-5-yl, stereochemical complexity Protease targeting
1-(2-(4-Bromopyrazolyl)ethyl)pyrrolidinone C₉H₁₂BrN₃O Bromopyrazole-pyrrolidinone Anticancer/antiviral

Research Findings and Implications

  • Thiazole Position Sensitivity : Substitution at the 2-position (target compound) vs. 5-position () significantly impacts target selectivity. For example, thiazol-2-yl groups favor interactions with ATP-binding pockets in kinases .
  • Linker Flexibility : Ethyl linkers (target compound) balance rigidity and flexibility, whereas carboxamide linkers () enhance hydrogen bonding but reduce metabolic stability .

Biological Activity

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one, also known as a thiazole-bearing compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is recognized for its potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound based on recent research findings.

  • Chemical Name: this compound
  • CAS Number: 1909305-51-6
  • Molecular Formula: C10H15ClN2OS
  • Molecular Weight: 246.75 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety is known to modulate various biochemical pathways, influencing cellular functions such as signal transduction and metabolic processes. This interaction can lead to either activation or inhibition of target pathways, resulting in diverse biological effects.

Antimicrobial Activity

Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit bacterial growth and demonstrate antifungal activities. The presence of the methyl group at position 4 enhances the compound's efficacy against various pathogens.

CompoundMIC (μg/mL)Activity
Thiazole derivative A3.12Antibacterial against Staphylococcus aureus
Thiazole derivative B12.5Antifungal against Candida albicans

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies report that thiazole-containing compounds can induce cytotoxicity in various cancer cell lines. For example, certain analogues have shown IC50 values comparable to established chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µg/mL)
Compound CHT29 (colon cancer)1.61 ± 1.92
Compound DJurkat (leukemia)1.98 ± 1.22

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In animal models, certain compounds have demonstrated significant protection against seizure activity, indicating potential therapeutic applications in epilepsy treatment.

Study on Antimicrobial Properties

A recent study highlighted the synthesis of various thiazole-based compounds, including this compound. The antimicrobial evaluation revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus .

Research on Anticancer Effects

Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The results indicated that the presence of specific substituents on the thiazole ring significantly influenced the anticancer activity. Compounds with electron-donating groups showed enhanced efficacy in inhibiting tumor cell proliferation .

Q & A

Q. Table 1: Reaction Yield Optimization

CatalystSolventTemperature (°C)Yield (%)
CuI/PPh₃DMF8082
NoneEthanolReflux68
K₂CO₃Acetonitrile6075

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:
A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry is critical:

  • ¹H NMR : Peaks at δ 2.45–2.65 ppm (pyrrolidinone protons) and δ 7.10–7.30 ppm (thiazole aromatic protons) confirm core structure .
  • IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch of pyrrolidinone) and ~1510 cm⁻¹ (C=N/C-S in thiazole) .
  • X-ray crystallography : For absolute configuration (e.g., used this for a fluorinated analog) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?

Answer:

  • In silico docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., enzymes with active sites accommodating thiazole-pyrrolidinone hybrids, as in ’s 9c compound binding analysis) .
  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels using fluorescence polarization.
    • Antimicrobial activity : Use broth microdilution assays (MIC determination) .
  • SAR studies : Modify substituents on the thiazole or pyrrolidinone rings (e.g., ’s 9d with 4-methylphenyl showed enhanced activity) .

Advanced: How should discrepancies in reported bioactivity data for structurally similar compounds be analyzed and resolved?

Answer:
Conflicting data often arise from:

  • Purity variations : Ensure >95% purity via HPLC (e.g., used HCl salt formation to improve crystallinity) .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic assays).
  • Structural analogs : Compare substituent effects (e.g., ’s 9a-9e with varying aryl groups showed differing IC₅₀ values) .

Q. Table 2: Bioactivity Variability in Analogs

CompoundSubstituentIC₅₀ (μM)Assay Type
9aPhenyl12.3Kinase inhibition
9c4-Bromophenyl8.7Antimicrobial
9e4-Methoxyphenyl15.9Anticancer

Methodological: What strategies are effective in improving the solubility and bioavailability of this compound during preclinical studies?

Answer:

  • Salt formation : Hydrochloride salts (e.g., ’s HCl salt improved aqueous solubility by 3-fold) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esterification of the pyrrolidinone oxygen).
  • Nanoparticle encapsulation : Use PLGA polymers to enhance dissolution rates in physiological media .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions.
  • MD simulations : Assess stability in lipid bilayers to predict blood-brain barrier penetration .
  • QM/MM calculations : Optimize binding conformations to reduce off-target effects .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (analogous to ’s safety protocols) .
  • First aid : Immediate rinsing with water for dermal exposure; consult a physician if inhaled .

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